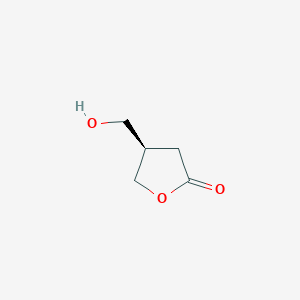
(4R)-4-(Hydroxymethyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-(Hydroxymethyl)oxolan-2-one is a chiral lactone compound with a hydroxymethyl group attached to the fourth carbon of the oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Hydroxymethyl)oxolan-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as a chiral diol or a chiral epoxide.
Cyclization: The precursor undergoes cyclization to form the oxolane ring. This step may involve the use of acid or base catalysts.
Functionalization: The hydroxymethyl group is introduced through a series of functionalization reactions, such as oxidation or reduction.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to industrial scale, ensuring high yield and purity.
Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalysts, to improve efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-(Hydroxymethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(4R)-4-(Hydroxymethyl)oxolan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of (4R)-4-(Hydroxymethyl)oxolan-2-one depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of the oxolane ring and the hydroxymethyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4-(Hydroxymethyl)oxolan-2-one: The enantiomer of (4R)-4-(Hydroxymethyl)oxolan-2-one, with similar chemical properties but different biological activity.
Tetrahydrofuran-2-one: A related lactone compound without the hydroxymethyl group.
Gamma-Butyrolactone: Another lactone with a different ring structure.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H8O3 |
|---|---|
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
(4R)-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2/t4-/m1/s1 |
InChI-Schlüssel |
PVQRPRXBBGDUMX-SCSAIBSYSA-N |
Isomerische SMILES |
C1[C@@H](COC1=O)CO |
Kanonische SMILES |
C1C(COC1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



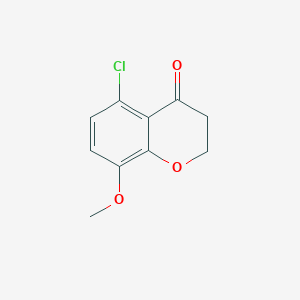

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)
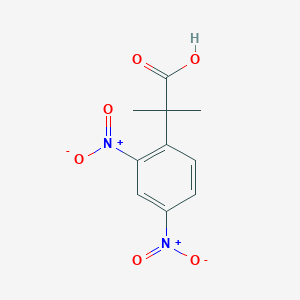
![(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057645.png)
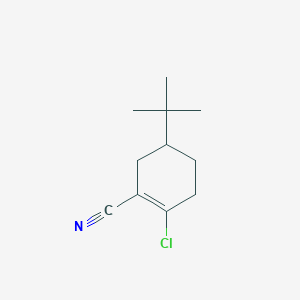
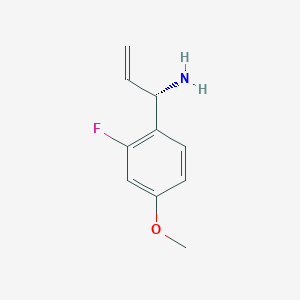
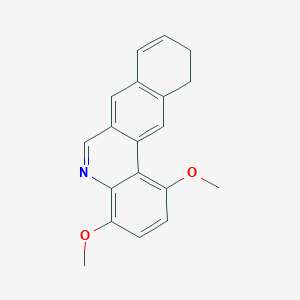
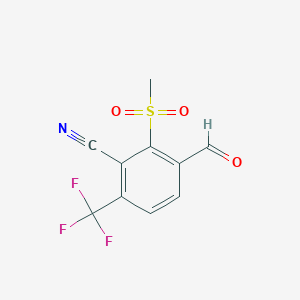
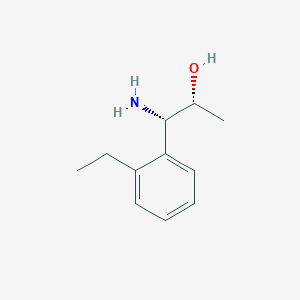
![Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13057688.png)
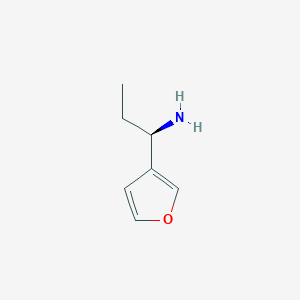
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate](/img/structure/B13057698.png)
